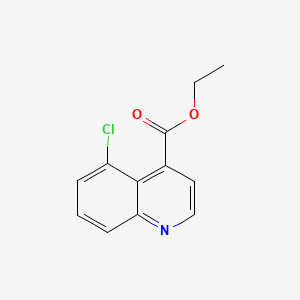

Ethyl 5-chloroquinoline-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-chloroquinoline-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including Ethyl 5-chloroquinoline-4-carboxylate, has been achieved through various methods. One of the well-known classical synthesis protocols is the Friedländer synthesis . This involves an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . A catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate .Molecular Structure Analysis

The molecular structure of Ethyl 5-chloroquinoline-4-carboxylate consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains an ethyl ester group attached to the quinoline core .Chemical Reactions Analysis

Quinoline and its derivatives, including Ethyl 5-chloroquinoline-4-carboxylate, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

Ethyl 5-chloroquinoline-4-carboxylate has a molecular weight of 235.67 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.将来の方向性

Quinoline motifs, including Ethyl 5-chloroquinoline-4-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing environmentally friendly synthesis methods for quinoline derivatives and exploring their potential therapeutic applications .

特性

IUPAC Name |

ethyl 5-chloroquinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-7-14-10-5-3-4-9(13)11(8)10/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIMPIPJUPHBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=NC=C1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-chloroquinoline-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/no-structure.png)